2,3-dihydro-1H-indole-5-carbaldehyde
Overview
Description
2,3-dihydro-1H-indole-5-carbaldehyde is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-indole-5-carbaldehyde is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Scientific Research Applications
Gold-Catalyzed Cycloisomerizations : A method using gold(I)-catalyzed cycloisomerization to prepare 1H-indole-2-carbaldehydes was reported, demonstrating efficient reactions for a variety of substrates and suggesting a mechanism involving activation of the alkyne moiety by gold(I) catalyst (Kothandaraman et al., 2011).
Green & Sustainable Nanocatalysis : Indole-3-carbaldehyde, a compound related to 2,3-dihydro-1H-indole-5-carbaldehyde, was synthesized using a green and sustainable nanocatalyzed method, highlighting its applications in organic chemistry and its activity as an inhibitor and agent in various biological contexts (Madan, 2020).
Baeyer-Villiger Oxidation Synthesis : The Baeyer-Villiger rearrangement of substituted 1H-indole-3-carbaldehydes was used for the synthesis of 1,2-dihydro-3H-indol-3-ones, exploring the influence of different groups in the reaction (Bourlot et al., 1994).
Synthesis and Biological Activity of Derivatives : The synthesis of various 4(1H-Indol-3-yl)-2-Thioxopyridine derivatives and their antimicrobial and enzyme activity evaluations were conducted, showcasing the potential of such compounds in pharmaceutical applications (Attaby et al., 2007).
Experimental and Computational Studies : Detailed experimental and computational studies on 1H-Indole-3-Carbaldehyde were conducted, including spectroscopic, Hirshfeld surface, molecular docking investigations, and DFT analysis, highlighting its potential in various scientific and pharmaceutical fields (Fatima et al., 2022).
Anticonvulsant Activity : A study on the synthesis of new derivatives of indole and their evaluation for anticonvulsant activity demonstrated the potential of such compounds in the treatment of convulsions and related conditions (Gautam et al., 2021).
Future Directions
properties
IUPAC Name |
2,3-dihydro-1H-indole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-2,5-6,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAXWOZVUOMRER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596242 | |
Record name | 2,3-Dihydro-1H-indole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indole-5-carbaldehyde | |
CAS RN |
90563-57-8 | |
Record name | 2,3-Dihydro-1H-indole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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